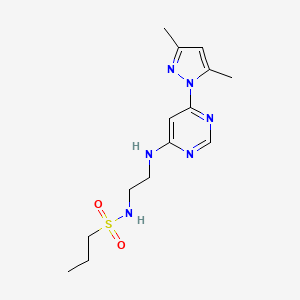

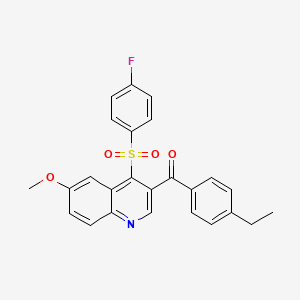

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been known to react with ethyl isothiocyanate in anhydrous benzene .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing potential antibacterial agents. For instance, Azab et al. (2013) synthesized pyran, pyridine, and pyridazine derivatives through reactions involving active methylene compounds. These compounds were evaluated for antibacterial activity, and several were found to have high activities (Azab, Youssef, & El-Bordany, 2013).

Sorption and Degradation Studies

The sorption and degradation of compounds similar to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)propane-1-sulfonamide on soil colloids have been studied. Pinna et al. (2004) investigated the sorption of a structurally related compound on iron oxide, iron(III)-humate, and Fe3+-saturated clay, demonstrating significant sorptive capacity and degradation pathways (Pinna, Pusino, & Gessa, 2004).

Antimicrobial Activity of Novel Heterocycles

El‐Emary et al. (2002) reported the synthesis and antimicrobial activity of new heterocycles based on sulfonamido pyrazole, highlighting the potential for developing new antimicrobial agents with a sulfonamido moiety (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Anti-5-Lipoxygenase Agents

A series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of sulfonamide-based compounds in pharmacological research (Rahmouni et al., 2016).

Biological Active Sulfonamide-based Hybrid Compounds

Ghomashi et al. (2022) reviewed the synthesis and biological activity of sulfonamide hybrids, including those with a pyrazolopyrimidine moiety. These compounds possess a range of pharmacological activities, highlighting the potential for sulfonamide-based hybrids in drug discovery (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

Target of Action

Similar compounds with a pyrazoline structure have shown affinity to bind cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological disorders like Parkinson’s Disease (PD) and other age-linked disorders .

Mode of Action

It is suggested that the compound might interact with its targets through nucleophilic addition and dehydration processes, resulting in the formation of a pyrazolyl ring .

Biochemical Pathways

These compounds increase dramatically under cellular damage . Another compound with a similar structure showed activity on the ribosomal s6 kinase p70S6Kβ (S6K2) , which is involved in protein synthesis and cell growth.

Pharmacokinetics

The compound’s 1H NMR and 13C NMR data provide insights into its chemical structure , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on the potential targets and pathways, it can be inferred that the compound might have neuroprotective effects and could influence cellular growth and protein synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the overexpression of ROS, which this compound might regulate, is linked to disease development . Furthermore, the thermal stability of the compound could also be an important factor .

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2S/c1-4-7-23(21,22)18-6-5-15-13-9-14(17-10-16-13)20-12(3)8-11(2)19-20/h8-10,18H,4-7H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEOWPHQUXUEMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![N-Methyl-1-pyrazin-2-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine](/img/structure/B2898165.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)

![2-Amino-4-(4-bromophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2898171.png)

![N-(2,3-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2898174.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2898175.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2898177.png)

![8-chloro-2-(thiophene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2898182.png)